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Compound of Interest

Compound Name: (+)-3-Carene

Cat. No.: B1198312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-3-carene synthase, a key

enzyme in the biosynthesis of monoterpenes. The document details its catalytic mechanism,

protein structure, kinetic properties, and the experimental protocols utilized for its

characterization. This information is crucial for professionals in natural product chemistry,

enzyme engineering, and drug development who are interested in leveraging terpenoid

diversity.

Catalytic Mechanism of (+)-3-Carene Synthase
(+)-3-Carene synthase catalyzes the complex cyclization of the acyclic precursor geranyl

pyrophosphate (GPP) into the bicyclic monoterpene (+)-3-carene. The reaction is a multi-step

process involving carbocationic intermediates and rearrangements within the enzyme's active

site.

The proposed mechanism initiates with the ionization of GPP, releasing the pyrophosphate

group and forming a geranyl cation. This is followed by an isomerization to form a linalyl

pyrophosphate (LPP) intermediate, which is bound to the enzyme.[1][2] Kinetic studies have

shown that (+)-3-carene synthase can utilize (3S)-linalyl pyrophosphate at a rate twice that of

GPP, suggesting that the cyclization of the LPP intermediate is faster than the initial

isomerization from GPP.[1]
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Following the formation of the (3S)-LPP intermediate, a subsequent ionization and cyclization

via the C1-C6 bond leads to the formation of a key intermediate, the (4S)-α-terpinyl cation.[1]

From this cation, the reaction proceeds through a 1,3-hydride shift and the closure of the

cyclopropyl ring to yield the final product, (+)-3-carene, with the elimination of a proton.[3] The

5-proR hydrogen of the original GPP is eliminated during this final step.[1]

Below is a diagram illustrating the proposed catalytic pathway:

Geranyl Pyrophosphate (GPP) (3S)-Linalyl Pyrophosphate (LPP)
(enzyme-bound intermediate)

 Isomerization (4S)-α-Terpinyl Cation Ionization & Cyclization (+)-3-Carene Cationic Intermediate 1,3-Hydride Shift (+)-3-Carene Deprotonation & Ring Closure

Click to download full resolution via product page

Caption: Proposed catalytic mechanism of (+)-3-carene synthase.

Protein Structure of (+)-3-Carene Synthase
To date, no crystal structure of (+)-3-carene synthase has been deposited in the Protein Data

Bank. However, significant insights into its structure have been gained through homology

modeling, typically based on the crystal structure of related monoterpene synthases such as

(+)-bornyl diphosphate synthase from Salvia officinalis (PDB code: 1N22).[3]

Like other plant terpene synthases, (+)-3-carene synthase is expected to adopt a characteristic

alpha-helical fold. These enzymes possess a conserved aspartate-rich "DDXXD" motif located

in the C-terminal domain, which is crucial for the binding of the diphosphate moiety of the

substrate in conjunction with a divalent metal ion, typically Mg²⁺.[3][4]

Site-directed mutagenesis studies on (+)-3-carene synthase from Sitka spruce (Picea

sitchensis) have identified specific amino acid residues that play a critical role in determining

the product profile. For instance, the amino acid at position 596 has been shown to be a key

determinant for the formation of either (+)-3-carene or (-)-sabinene. A leucine at this position

favors the production of (+)-3-carene, while a phenylalanine leads to (-)-sabinene as the major

product.[3][5] This highlights the importance of the active site architecture in stabilizing specific

carbocationic intermediates and guiding the cyclization cascade.[3]
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The kinetic parameters and product distribution of (+)-3-carene synthase can vary between

different species and even among isoforms within the same organism. The following tables

summarize quantitative data for wild-type and mutant (+)-3-carene synthases from Sitka

spruce (Picea sitchensis).

Table 1: Kinetic Parameters of Wild-Type and Mutant Picea sitchensis (+)-3-Carene Synthases

Enzyme Variant K_m (µM) k_cat (s⁻¹)
k_cat/K_m
(s⁻¹µM⁻¹)

PsTPS-3car1 (WT) 3.8 ± 0.5 0.03 ± 0.001 0.008

PsTPS-3car2 (WT) 7.3 ± 0.9 0.02 ± 0.001 0.003

PsTPS-sab (WT) 4.4 ± 0.6 0.07 ± 0.002 0.016

PsTPS-sab (F596L) 6.0 ± 1.1 0.02 ± 0.001 0.003

Data sourced from Roach et al., 2014.[3]

Table 2: Product Distribution of Wild-Type and Mutant Picea sitchensis (+)-3-Carene Synthases

(%)
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Compound
PsTPS-3car1
(WT)

PsTPS-3car2
(WT)

PsTPS-sab
(WT)

PsTPS-sab
(F596L)

(+)-3-Carene 45.2 68.4 3.8 44.9

(-)-Sabinene 8.7 1.8 49.9 12.0

α-Terpinolene 22.0 14.8 21.0 20.1

Myrcene 6.8 3.6 10.3 8.6

(-)-Limonene 4.3 2.5 3.8 3.4

β-Phellandrene 3.2 1.9 3.2 2.9

α-Pinene 2.9 1.7 2.1 2.3

β-Pinene 2.7 1.6 2.5 2.4

Terpinen-4-ol 1.7 1.3 1.4 1.4

Other

Monoterpenes
2.5 2.4 2.0 2.0

Data sourced from Roach et al., 2014.[3]

Experimental Protocols
The characterization of (+)-3-carene synthase involves several key experimental procedures.

Below are detailed methodologies for recombinant protein expression and purification, enzyme

activity assays, and site-directed mutagenesis.

Recombinant Protein Expression and Purification
This protocol describes the expression of (+)-3-carene synthase in Escherichia coli and

subsequent purification using immobilized metal affinity chromatography (IMAC).
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Cloning

Expression

Purification

Clone synthase cDNA into
expression vector (e.g., pET-28a)

Transform vector into
E. coli (e.g., BL21(DE3))

Grow culture to OD600 0.6-0.8

Induce with IPTG (0.2-0.5 mM)
and incubate at 16-18°C

Harvest cells by centrifugation

Lyse cells (sonication or French press)

Clarify lysate by centrifugation

Purify via Ni-NTA affinity chromatography

Buffer exchange into storage buffer

Verify purity (SDS-PAGE) and
concentration (Bradford assay)

Click to download full resolution via product page

Caption: Workflow for recombinant protein expression and purification.
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Cloning: The coding sequence for (+)-3-carene synthase, often with the N-terminal transit

peptide removed, is cloned into an E. coli expression vector, such as pET-28a, which

incorporates an N-terminal His-tag for purification.

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain,

like BL21(DE3).

Expression: A single colony is used to inoculate a starter culture, which is then used to

inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches

0.6-0.8. The culture is then cooled to 16-18°C, and protein expression is induced by the

addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5

mM. The culture is incubated for a further 16-20 hours at the lower temperature.

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis

buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by

sonication or using a French press.

Purification: The lysate is clarified by centrifugation, and the supernatant containing the

soluble His-tagged protein is loaded onto a Ni-NTA affinity column. After washing to remove

unbound proteins, the (+)-3-carene synthase is eluted with a buffer containing a higher

concentration of imidazole (e.g., 250 mM).

Verification: The purity of the enzyme is assessed by SDS-PAGE, and the protein

concentration is determined using a Bradford assay.

Enzyme Activity Assay
This protocol outlines the procedure for determining the activity and product profile of purified

(+)-3-carene synthase.

Reaction Setup: In a 2 mL glass vial, prepare a reaction mixture containing assay buffer

(e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, the purified enzyme

(typically 1-5 µg), and the substrate, geranyl pyrophosphate (GPP), at a desired

concentration (for kinetic analysis, this will be varied).
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Incubation: The reaction mixture is overlaid with an organic solvent, such as pentane or

hexane, to trap the volatile monoterpene products. The reaction is initiated by the addition of

GPP and incubated at 30°C for a set period (e.g., 10-60 minutes).

Reaction Quenching and Extraction: The reaction is stopped by vigorous vortexing, which

also extracts the monoterpene products into the organic layer.

Analysis: The organic layer is removed and analyzed by Gas Chromatography-Mass

Spectrometry (GC-MS) to identify and quantify the products. An internal standard (e.g., nonyl

acetate) can be added to the organic solvent for accurate quantification.

Site-Directed Mutagenesis
This protocol provides a general method for introducing specific point mutations into the (+)-3-
carene synthase gene to investigate the function of individual amino acid residues.

Primer Design: Design complementary forward and reverse primers (25-45 bases in length)

containing the desired mutation in the center. The primers should have a GC content of at

least 40% and a melting temperature (Tm) ≥ 78°C.

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu)

with the expression plasmid containing the wild-type synthase gene as the template and the

mutagenic primers. The PCR cycling parameters are typically: an initial denaturation at 95°C

for 1 minute, followed by 12-18 cycles of denaturation at 95°C, annealing at a temperature

appropriate for the primers, and extension at 68°C (1 minute per kb of plasmid length).

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which

specifically digests the methylated parental DNA template, leaving the newly synthesized,

unmethylated, mutated plasmid.

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

Verification: Plasmids are isolated from the resulting colonies, and the presence of the

desired mutation is confirmed by DNA sequencing. The verified mutant plasmid can then be

used for protein expression and functional characterization as described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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